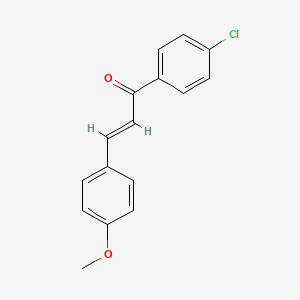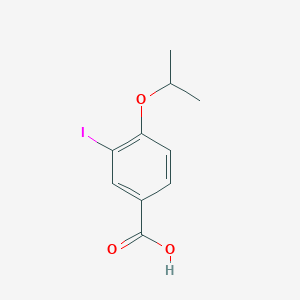
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including methylation, amine coupling, and chlorination reactions. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile involves starting with 2-thiouracil and proceeding through a series of reactions including methylation, amine coupling without solvent, and chlorination to achieve the final product . Although the exact synthesis route for 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is not provided, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-chloro-5-alkyl-phthalonitrile derivatives, is characterized by the presence of chloro and nitrile groups attached to an aromatic ring . The presence of these functional groups can influence the reactivity and interaction of the molecule with other chemical species. The structure of this compound would likely exhibit similar characteristics due to the presence of the chloro and nitrile groups, as well as the dioxaborolan moiety.
Chemical Reactions Analysis
The papers describe the use of tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives as catalysts for amide condensation reactions . These reactions are important for the formation of amide bonds, which are prevalent in many organic molecules, including pharmaceuticals. The boron-containing compounds act as Lewis acids to facilitate the condensation. The compound , with its dioxaborolan moiety, may also exhibit catalytic properties or participate in similar chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can be inferred. Chlorinated aromatic compounds typically exhibit high stability and low reactivity under standard conditions. The presence of the dioxaborolan group could confer additional properties, such as the ability to form stable complexes with other molecules or ions due to the Lewis acidity of boron . The nitrile group contributes to the molecule's polarity and potential reactivity in nucleophilic addition reactions.
Scientific Research Applications
Synthesis and Structure Characterization
Synthesis and Crystal Structure Studies : Research by Wu et al. (2021) focused on synthesizing similar compounds and characterizing their structure using spectroscopic methods and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of such chemicals, which can be applicable in various scientific research fields (Wu, Chen, Chen, & Zhou, 2021).
Density Functional Theory (DFT) Analysis : Another study by Huang et al. (2021) used DFT to analyze molecular structures, providing insights into their geometrical parameters and electronic properties. This information is vital for applications in materials science and molecular engineering (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Chemical and Biological Applications
Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) developed boronate ester fluorescence probes, including compounds similar to 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, for detecting hydrogen peroxide. This application is significant in chemical sensing and biological studies (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Microwave-Assisted Boronate Ester Formation : Research by Rheault, Donaldson, and Cheung (2009) highlighted the convenience of synthesizing boronate esters using microwave-assisted methods. This process could have applications in accelerating the synthesis of similar compounds for research and industrial applications (Rheault, Donaldson, & Cheung, 2009).
Potential in Material Science
- Synthesis of Conjugated Polymers : Zhu et al. (2007) discussed the synthesis of conjugated polymers using Suzuki coupling, which could involve compounds like this compound. These polymers have potential applications in electronic and photonic materials (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Mechanism of Action
Target of Action
Similar compounds are known to target alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This interaction results in the formation of useful glycosyl donors and ligands . It’s also used to derivatize lignin samples for 31 P NMR analysis .
Biochemical Pathways
The compound is involved in several reaction types, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions affect various biochemical pathways, leading to downstream effects such as the formation of pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides to form aryl boronates .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects. For instance, the formation of pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides to form aryl boronates can have various effects on cellular processes.
properties
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMDRBZAUFPUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696920 | |
| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863868-30-8 | |
| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863868-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




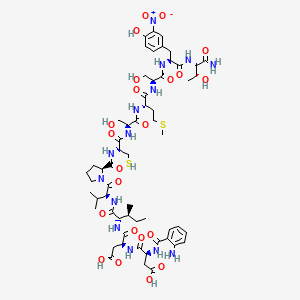
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)
![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

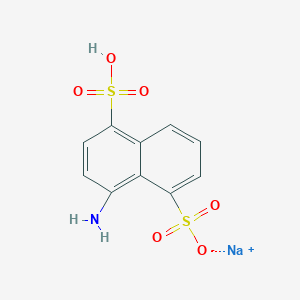
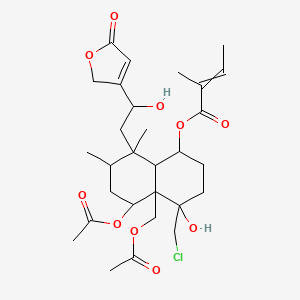

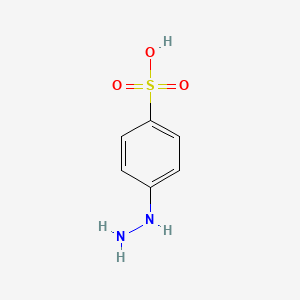
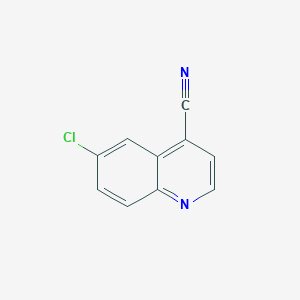
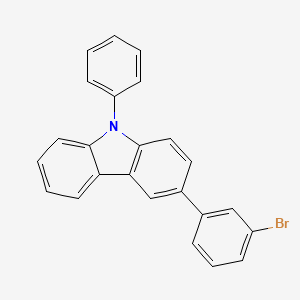
![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)
